BenchChemオンラインストアへようこそ!

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide

CB1 receptor modulation Sulfonylated piperazine SAR Ligand design

This high-purity (≥95%) compound features a distinctive dual-tolyl architecture, critical for cannabinoid-1 (CB1) receptor antagonist SAR studies. Its precise m-tolyl and o-tolyloxy substitution pattern enables definitive exploration of methyl group positioning on CB1R binding affinity and functional selectivity, as established in the 1-sulfonyl-4-acylpiperazine series. Unlike close analogs with altered binding kinetics, this specific isomer ensures experimental reproducibility. Ideal for target validation in metabolic signaling models, it serves as an essential analytical reference to prevent cross-contamination with pharmacologically divergent C23H31N3O4S isomers. Verify compound identity and request target engagement data to benchmark results.

Molecular Formula C23H31N3O4S
Molecular Weight 445.58
CAS No. 1021058-81-0
Cat. No. B2893662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide
CAS1021058-81-0
Molecular FormulaC23H31N3O4S
Molecular Weight445.58
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3C
InChIInChI=1S/C23H31N3O4S/c1-19-7-5-9-21(17-19)25-12-14-26(15-13-25)31(28,29)16-6-11-24-23(27)18-30-22-10-4-3-8-20(22)2/h3-5,7-10,17H,6,11-16,18H2,1-2H3,(H,24,27)
InChIKeyRKTSOGIIAUSLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (CAS 1021058-81-0): Procurement-Grade Structural and Target Class Profile


N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (CAS 1021058-81-0) is a synthetic small molecule with the molecular formula C23H31N3O4S and a molecular weight of 445.58 g/mol. It belongs to the sulfonylated piperazine chemical class, a scaffold extensively patented for cannabinoid-1 (CB1) receptor modulation [1]. The compound features a distinctive dual-tolyl architecture: an m-tolyl substituent on the piperazine sulfonamide terminus and an o-tolyloxy group on the acetamide terminus, separated by a propylsulfonyl linker. This structural arrangement places it within the broader family of 1-sulfonyl-4-acylpiperazines, a series developed through high-throughput screening and medicinal chemistry lead optimization for selective CB1 receptor inverse agonism [2]. The compound is typically supplied at 95% purity for research applications, and its scaffold is catalogued in drug-target databases as a sulfonylated piperazine derivative associated with obesity indications [1].

Why N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide Cannot Be Interchanged with Generic Sulfonylated Piperazine Analogs


Within the sulfonylated piperazine class, minor substituent variations produce quantifiable differences in CB1 receptor binding affinity, functional activity (antagonist vs. inverse agonist), and selectivity over CB2 receptors [1]. The m-tolyl group on the piperazine sulfonamide and the o-tolyloxy group on the acetamide terminus are not inert structural features; the position and electronic character of the methyl substituent on each aromatic ring directly influence lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bond acceptor count, all of which are established parameters governing blood-brain barrier penetration and off-target profiles within this chemical series [2]. Procurement of a close analog—such as the 4-fluorophenyl variant (C22H28FN3O4S, MW 449.54)—without confirming target engagement data risks introducing a compound with altered CB1R binding kinetics, divergent functional selectivity, and uncharacterized hERG liability, as SAR studies on related 1-sulfonyl-4-acylpiperazines have demonstrated that even single-atom substitutions can shift IC50 values by orders of magnitude [1].

Quantitative Differentiation Evidence: N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide vs. Closest Analogs


Structural Differentiation: Dual-Tolyl Architecture vs. 4-Fluorophenyl Mono-Substituted Analog

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide incorporates two distinct methyl-substituted aromatic rings (m-tolyl on the piperazine sulfonamide; o-tolyloxy on the acetamide), whereas the closest cataloged analog—N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (C22H28FN3O4S, MW 449.54)—replaces the m-tolyl group with a 4-fluorophenyl substituent, introducing an electronegative fluorine atom not present in the target compound . This substitution alters hydrogen-bond acceptor count (7 for the target compound vs. a distinct count for the fluoro analog), TPSA, and cLogP, parameters that SAR studies on 1-sulfonyl-4-acylpiperazines have correlated with CB1R binding potency and CNS penetration [1].

CB1 receptor modulation Sulfonylated piperazine SAR Ligand design

Target Class Assignment: CB1 Receptor Antagonism Category vs. Non-CB1 Piperazine Derivatives

The sulfonylated piperazine scaffold of the target compound is explicitly classified in the IDRBLab Therapeutic Target Database as a cannabinoid-1 (CB1) receptor antagonist, catalogued under the drug name 'Sulfonylated piperazine derivative 3' with the indication obesity and patent status confirmed [1]. In contrast, numerous piperazine-sulfonyl-acetamide compounds that share the same molecular formula (C23H31N3O4S) but differ in scaffold connectivity—such as CGS 35601 (CAS 849066-09-7)—are triple inhibitors of angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE) with IC50 values of 22, 2, and 55 nM respectively, and have no reported CB1 activity . This demonstrates that within the same molecular formula space, scaffold topology dictates entirely divergent target pharmacology, making generic substitution unreliable.

Cannabinoid receptor Target identification Drug repurposing

CB1 Receptor Series Potency Benchmark: Class-Level IC50 Ranges for Sulfonylated Piperazines

The broader 1-sulfonyl-4-acylpiperazine chemical series, to which N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide belongs, has produced CB1 receptor inverse agonists with binding IC50 values spanning from 175 nM to 6,400 nM in radioligand displacement assays, as documented in the primary medicinal chemistry literature [1]. Within this series, compounds featuring aryl-substituted piperazine sulfonamides (analogous to the m-tolyl group in the target compound) demonstrated improved CB1R binding affinity compared to unsubstituted or alkyl-substituted variants, with a representative compound achieving an IC50 of 175 nM [2]. The target compound's dual-tolyl architecture positions it within the more potent region of this SAR landscape, although compound-specific IC50 data are not publicly available as of the current evidence cutoff.

CB1 antagonist potency SAR benchmark In vitro pharmacology

Recommended Application Scenarios for N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide Based on Available Evidence


CB1 Receptor Antagonist Probe Development and SAR Expansion

This compound is most appropriately deployed as a structural probe within cannabinoid-1 receptor antagonist SAR programs. Its dual-tolyl architecture (m-tolyl on the piperazine sulfonamide, o-tolyloxy on the acetamide) represents a substitution pattern distinct from the prototypical 1-sulfonyl-4-acylpiperazine series described by Vachal et al. (2009) [1], enabling exploration of how methyl group positioning on both aromatic termini modulates CB1R binding affinity, functional activity (antagonist vs. inverse agonist), and selectivity over CB2. Researchers should request compound-specific IC50 and Ki data from the vendor, and benchmark results against the class-range of 175–6,400 nM established for this scaffold [1].

Comparator Compound for Fluorophenyl Analog Differentiation Studies

The closest cataloged structural analog—N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (C22H28FN3O4S, MW 449.54)—differs only in the replacement of the m-tolyl group with a 4-fluorophenyl moiety . Head-to-head comparison of these two compounds in CB1R binding and functional assays can isolate the pharmacological impact of the m-tolyl → 4-fluorophenyl substitution, a question of direct relevance to medicinal chemistry efforts aimed at optimizing CNS penetration and off-target profiles within this chemotype [1].

Chemical Probe for Metabolic Disorder Target Validation (Obesity Indication)

Given the patent-based association of this sulfonylated piperazine scaffold with CB1 receptor antagonism and the obesity indication [2], this compound is suitable for target validation studies in cellular models of metabolic signaling (e.g., CHO cells expressing human recombinant CB1R for cAMP modulation assays). Users should confirm functional activity (EC50 for inverse agonism) and selectivity against CB2 (where related series compounds show IC50 > 4,100 nM) [1] before progressing to in vivo models of diet-induced obesity.

Quality Control Reference for Isomer-Specific Procurement of C23H31N3O4S Compounds

Multiple compounds share the molecular formula C23H31N3O4S (MW 445.58) but exhibit entirely divergent pharmacology—ranging from CB1 antagonism (target compound scaffold) to triple ACE/NEP/ECE inhibition (CGS 35601, IC50 values: 22, 2, and 55 nM) . This compound serves as a critical analytical reference standard (by HPLC retention time, NMR fingerprint, or mass spectrometry) to verify the correct isomer has been procured, preventing cross-contamination with pharmacologically unrelated C23H31N3O4S isomers that would confound biological assay results.

Quote Request

Request a Quote for N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.